molecular formula C9H9ClN2O B579181 2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole CAS No. 15965-62-5

2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole

Cat. No. B579181
CAS RN: 15965-62-5
M. Wt: 196.634
InChI Key: OBIDQNUZFRRCGK-UHFFFAOYSA-N
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Description

“2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, being amphoteric in nature .

Safety And Hazards

While specific safety and hazard information for “2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole” is not available, it’s important to note that imidazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are several future directions for research on imidazole derivatives. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction could be the development of new drugs that overcome antimicrobial resistance (AMR) problems .

properties

IUPAC Name

2-chloro-5-methoxy-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIDQNUZFRRCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole

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